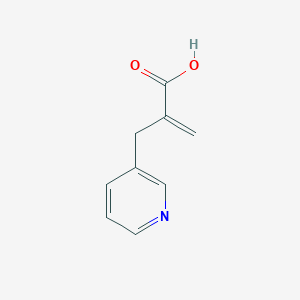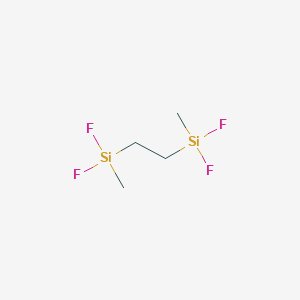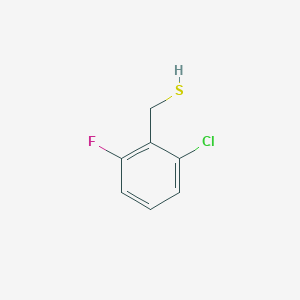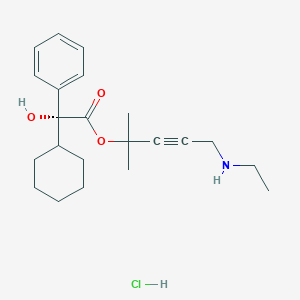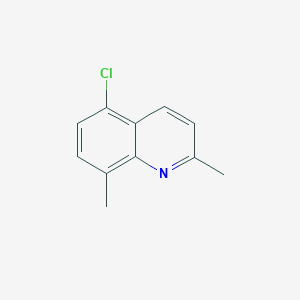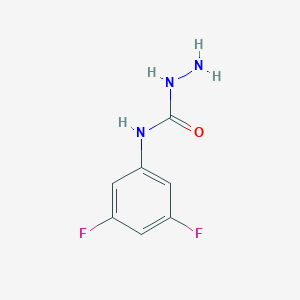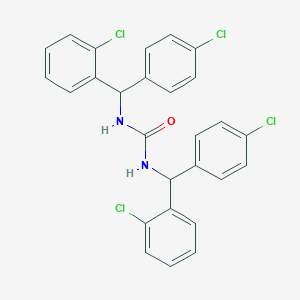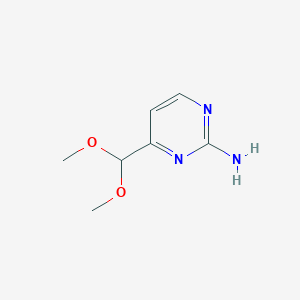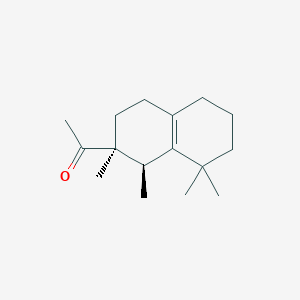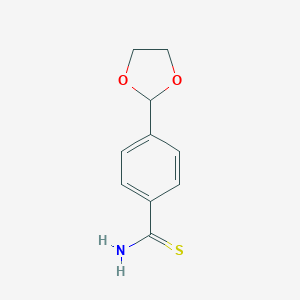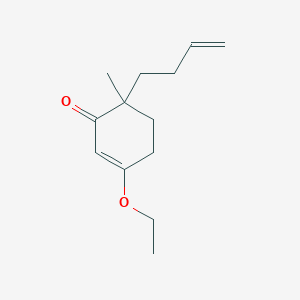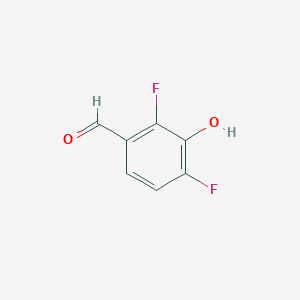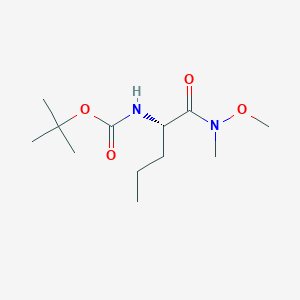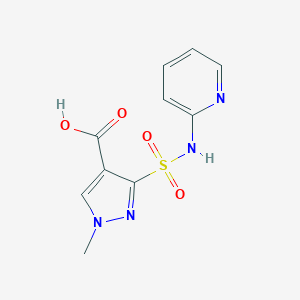
1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a carboxylic acid group at the 4-position, a methyl group at the 1-position, and a sulfonyl group attached to a pyridinylamino moiety at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2-pyridinylamine in the presence of a sulfonylating agent. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives .
Scientific Research Applications
1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the sulfonyl and pyridinylamino groups, making it less versatile in certain applications.
1H-Pyrazole-3-carboxylic acid: Differs in the position of the carboxylic acid group, which can affect its reactivity and biological activity.
1H-Pyrazole-4-sulfonyl chloride: Contains a sulfonyl chloride group instead of the sulfonyl-pyridinylamino moiety, leading to different chemical properties and applications .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
178880-01-8 |
|---|---|
Molecular Formula |
C10H10N4O4S |
Molecular Weight |
282.28 g/mol |
IUPAC Name |
1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O4S/c1-14-6-7(10(15)16)9(12-14)19(17,18)13-8-4-2-3-5-11-8/h2-6H,1H3,(H,11,13)(H,15,16) |
InChI Key |
QBSARDFFHHIJEM-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)S(=O)(=O)NC2=CC=CC=N2)C(=O)O |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)NC2=CC=CC=N2)C(=O)O |
Key on ui other cas no. |
178880-01-8 |
Synonyms |
1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


